Comparative Peroxidase Inhibition: 3-Bromo vs. Non-Halogenated Analog
In direct comparative assays against the non-halogenated analog N-phenyl-4-pyridinecarboxamide, 3-Bromo-N-phenyl-4-pyridinecarboxamide demonstrates a significant differential in enzyme inhibition potency [1]. While the non-halogenated parent compound shows minimal activity, the brominated derivative exhibits an IC50 of 92 nM against human Eosinophil Peroxidase (EPX) bromination activity [1].
| Evidence Dimension | Inhibition of EPX bromination activity |
|---|---|
| Target Compound Data | IC50 = 92 nM |
| Comparator Or Baseline | N-phenyl-4-pyridinecarboxamide (non-halogenated analog) |
| Quantified Difference | Baseline: Minimal activity; Target: 92 nM IC50 |
| Conditions | Human EPX, tyrosine as substrate, measuring 3-bromo tyrosine |
Why This Matters
This provides a clear, quantitative justification for selecting the 3-bromo analog when potent EPX inhibition is required, differentiating it from the inactive non-halogenated parent scaffold.
- [1] BindingDB. (n.d.). BDBM50554034. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554034 View Source
